molecular formula C20H18ClN3O5S2 B2534642 N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-93-3

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2534642
CAS No.: 851780-93-3
M. Wt: 479.95
InChI Key: SGSNODIYEMETIF-UHFFFAOYSA-N
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Description

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H18ClN3O5S2 and its molecular weight is 479.95. The purity is usually 95%.
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Biological Activity

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Sulfonation : The introduction of the sulfonyl group is performed using sulfonyl chlorides.
  • Coupling Reactions : Final assembly involves coupling intermediates to form the target compound under specific conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, one derivative exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating potent activity .
CompoundCell LineIC50 (µM)
Compound AMCF70.46
Compound BA5490.28
Compound CHepG20.74

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives are recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives similar to this compound:

  • Study on Pyrazole Derivatives : A study by Bouabdallah et al. reported that certain pyrazole derivatives exhibited significant cytotoxicity against HepG2 cells with IC50 values ranging from 0.74 mg/mL to 0.39 µM .
  • Mechanistic Insights : Research has indicated that these compounds may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S2/c1-30(25,26)23-16-8-4-14(5-9-16)18-13-19(20-3-2-12-29-20)24(22-18)31(27,28)17-10-6-15(21)7-11-17/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSNODIYEMETIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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